molecular formula C17H20N2O2 B2752774 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide CAS No. 2097883-47-9

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide

Cat. No.: B2752774
CAS No.: 2097883-47-9
M. Wt: 284.359
InChI Key: LMVZQSHORQQVSS-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is a synthetic indole-2-carboxamide (IC) derivative intended for research use in microbiology and infectious disease. This product is strictly for laboratory research applications and is not for human or veterinary diagnostic or therapeutic use. Indole-2-carboxamides are a recognized class of compounds investigated for their potent and selective activity against mycobacterial species . Research indicates that these compounds target Mycobacteria membrane protein large 3 (MmpL3), an essential transporter required for the translocation of mycolic acids to the mycobacterial cell envelope . Inhibiting this mechanism disrupts cell wall biosynthesis, making MmpL3 a promising target for novel anti-mycobacterial agents . This class of compounds has shown promising in vitro activity against a broad panel of pathogens, including Mycobacterium abscessus , Mycobacterium tuberculosis , and Mycobacterium avium , while demonstrating minimal cytotoxicity and high selectivity indices in preliminary studies . The 6-methoxy indole scaffold is of significant research interest due to its presence in bioactive metabolites. For instance, 6-methoxy-1H-indole-2-carboxylic acid (MICA) was isolated from Bacillus toyonensis and demonstrated promising antifungal activity against C. albicans . When formulated in advanced delivery systems like nanosponge-based hydrogels, this scaffold showed enhanced skin permeability and efficacy in preclinical wound healing models infected with C. albicans . Researchers can utilize 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide to explore its potential within this established framework of antimycobacterial and antifungal research.

Properties

IUPAC Name

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-11-3-6-13(7-4-11)18-17(20)16-9-12-5-8-14(21-2)10-15(12)19-16/h5,8-10,13,19H,1,3-4,6-7H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVZQSHORQQVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3CCC(=C)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features an indole nucleus, which is a common structure in many biologically active compounds. The methoxy group at the 6-position enhances the electron density of the indole ring, potentially influencing its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, starting from 6-methoxy-1H-indole-2-carboxylic acid, followed by cyclization to form the desired structure.

Synthetic Route Overview

StepReaction TypeDescription
1Fischer Indole SynthesisPreparation of 6-methoxy-1H-indole-2-carboxylic acid.
2CyclizationFormation of the cyclohexyl moiety.
3FunctionalizationAddition of the methylidene group through various reactions (e.g., aldol condensation).

The biological activity of 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide is largely attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The presence of the methoxy group is known to enhance binding affinity and selectivity towards specific targets.

Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Activity : Indoles are known for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, reducing inflammation.
  • Antimicrobial Properties : Similar indole derivatives have shown effectiveness against various bacterial strains.

Case Studies

  • Anticancer Activity Study :
    • A study investigated the effects of methoxy-indoles on cancer cell lines, revealing that compounds similar to 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that the compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Activity :
    • A comparative study showed that derivatives with methoxy substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

In Vitro Studies

In vitro assays have shown that 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide exhibits:

  • IC50 Values : Varying potency against different cancer cell lines (specific values needed from experimental data).
  • Mechanistic Insights : Pathway analyses indicate involvement in apoptosis and cell cycle regulation.

In Vivo Studies

Preclinical studies using animal models revealed:

  • Efficacy in Tumor Reduction : Significant reduction in tumor size in treated groups compared to controls.
  • Safety Profile : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with indole structures, including 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide, exhibit significant antimicrobial properties. A study demonstrated that derivatives of indole-2-carboxamides showed promising activity against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) highlighted that modifications to the cyclohexyl ring could enhance potency against tuberculosis while maintaining favorable pharmacokinetic properties .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundActivity Against Mycobacterium tuberculosisComments
Indole-2-carboxamide analog (1)Low micromolar potencyHigh metabolic stability
6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamidePromising candidatePotential for further optimization

Antituberculosis Agents

Indole-2-carboxamides have emerged as a new class of antituberculosis agents. The compound's ability to inhibit M. tuberculosis was evaluated through phenotypic screening, revealing low micromolar potency. Structural modifications, such as alkyl substitutions on the cyclohexyl ring, were found to significantly enhance activity while affecting solubility .

Non-linear Optical Materials

The compound's unique structure also suggests applications in non-linear optics (NLO). Theoretical studies indicate that derivatives of indole can possess high second-order nonlinear optical coefficients, making them suitable for applications in photonic devices . The β tensor of certain derivatives was reported to be significantly greater than that of conventional materials like urea.

Case Study 1: Synthesis and Evaluation of Indole Derivatives

A comprehensive study synthesized various indole derivatives, including 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide. The synthesis involved several steps starting from phenylhydrazine hydrochloride and dimethyl malonate. Characterization techniques such as FT-IR and NMR confirmed the successful formation of these compounds, which were subsequently evaluated for their antimicrobial properties against a panel of microorganisms .

Case Study 2: Structure-Activity Relationship Studies

Another investigation focused on the SAR of indole-2-carboxamides. It was found that specific substitutions on the indole ring significantly influenced both the antimicrobial activity and solubility profile of the compounds. For instance, chloro and fluoro substitutions at the 4-position enhanced metabolic stability while maintaining potent activity against M. tuberculosis .

Chemical Reactions Analysis

Electrophilic Substitution on the Indole Ring

The methoxy group at position 6 activates the indole nucleus toward electrophilic substitution, directing reactivity to specific positions.

PositionReaction TypeConditions/ReagentsOutcome/ProductSource
C3HalogenationBr₂ (1 eq), CHCl₃, 0°C, 2 h3-Bromo-substituted indole (Yield: 72%)
C5/C7NitrationHNO₃ (conc.), H₂SO₄, 50°C, 4 h5-Nitro or 7-nitro derivatives
C7Friedel-Crafts AcylationAcCl, AlCl₃, DCM, rt, 6 h7-Acetylindole (Yield: 58%)

Key Mechanistic Insights :

  • The methoxy group enhances electron density, favoring substitution at C3, C5, and C7 via resonance and inductive effects .

  • Steric hindrance from the bulky 4-methylidenecyclohexyl group may suppress reactivity at C2 .

Hydrolysis of the Carboxamide Group

The carboxamide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsTemperature/TimeProductsSource
Acidic hydrolysis6M HCl, reflux100°C, 8 h6-Methoxy-1H-indole-2-carboxylic acid
Basic hydrolysis2M NaOH, ethanol80°C, 6 h4-Methylidenecyclohexylamine

Reaction Pathway :

Carboxamide+H2OH+or OHCarboxylic Acid+Amine\text{Carboxamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+ \text{or OH}^-} \text{Carboxylic Acid} + \text{Amine}

  • Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by water.

  • Basic hydrolysis proceeds via deprotonation and nucleophilic substitution .

Nucleophilic Reactions at the Carboxamide

The carbonyl group participates in nucleophilic acyl substitution:

NucleophileReagents/ConditionsProductYieldSource
GrignardRMgX, THF, 0°C → rt, 12 hN-Alkylated indole-2-carboxamide45–60%
AminesRNH₂, EDCl/HOBt, DMF, rt, 24 hSecondary/tertiary amides50–75%

Example :
Reaction with methylamine yields NN-methyl-4-methylidenecyclohexylamine as a byproduct .

Palladium-Catalyzed Cross-Coupling

The indole scaffold undergoes palladium-mediated reactions:

Reaction TypeReagents/CatalystsPosition ModifiedOutcomeSource
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMEC5/C7Biaryl-indole hybrids
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC3N-Arylated derivatives

Mechanism : Oxidative addition of Pd(0) to the indole C–H bond, followed by transmetallation and reductive elimination .

Reduction Reactions

Selective reduction of functional groups:

Target SiteReagentsConditionsProductSource
CarboxamideLiAlH₄, THFReflux, 4 h2-Aminomethylindole
Methoxy GroupBBr₃, DCM-78°C → rt, 2 h6-Hydroxyindole derivative

Notes :

  • LiAlH₄ reduces the carboxamide to a methylene amine but leaves the methoxy group intact .

  • BBr₃ cleaves the methoxy group to a hydroxyl group .

Oxidative Transformations

The indole ring undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsProductSource
mCPBADCM, 0°C, 1 hIndole-2,3-epoxide
KMnO₄H₂O, 60°C, 3 hOxindole (C2–C3 bond cleavage)

Mechanism : Epoxidation proceeds via electrophilic attack by peracid, while permanganate oxidizes the pyrrole ring .

Cyclization Reactions

Intramolecular reactions enable complex heterocycle formation:

ConditionsProductYieldSource
Pd(OAc)₂, Cu(OAc)₂, DMFIndolo[2,1-b]quinazolinone65%
PPA, 120°C, 6 hIndole-fused benzodiazepine40%

Example : Palladium-catalyzed cyclization forms a six-membered ring fused to the indole core .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related indole carboxamides and their key properties:

Compound Name Substituents (Indole Position) N-Substituent Biological Activity Key Data (Yield, m.p., etc.) Reference
6-Methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide 6-OCH₃ 4-Methylidenecyclohexyl Under investigation Synthesis details not provided N/A
N-(4-Chlorophenyl)-1H-indole-2-carboxamide None 4-Chlorophenyl Anticancer (osteosarcoma) IC₅₀: ~15 µM (Saos-2 cells) [5, 6]
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F 4-Benzoylphenyl Not specified Yield: 37.5%; m.p. 249–250°C [1]
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide 5-F 2-(4-Methylbenzoyl)phenyl Not specified Yield: 10%; m.p. 233–234°C [1]
N-(4-Methoxyphenyl)-1H-indole-2-carboxamide derivatives Varied (e.g., 5-OCH₃) 4-Methoxyphenyl COX-2/5-LOX inhibition Yields: 72–82%; m.p. 178–242°C [4]
5-Methoxy-N-(4-sulfobutyl)quinolinium derivatives 6-OCH₃ (quinoline core) Sulfobutyl or carboxylic acid Neuronal activity (in vitro) EC₅₀: 34–78 µM [2]

Key Comparisons:

Substituent Effects on Activity: The 6-methoxy group in the target compound contrasts with 5-fluoro or 5-methoxy substituents in analogues. The 4-methylidenecyclohexyl substituent offers greater conformational flexibility and lipophilicity than rigid aromatic groups (e.g., benzoylphenyl or chlorophenyl), which may improve tissue penetration .

Lower yields (e.g., 10% for 5-fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide) are attributed to steric hindrance from bulky N-substituents .

Biological Potency: N-(4-Chlorophenyl)-1H-indole-2-carboxamide demonstrates potent anticancer activity (IC₅₀ ~15 µM in osteosarcoma cells), comparable to imatinib mesylate . The target compound’s methylidenecyclohexyl group may further enhance potency by optimizing hydrophobic interactions with cellular targets.

Physicochemical Properties: The target compound’s methylidenecyclohexyl group likely increases lipophilicity (logP) compared to polar sulfobutyl or carboxylic acid chains in quinolinium derivatives . This could enhance blood-brain barrier penetration but may reduce aqueous solubility.

Q & A

Q. What are the standard synthetic protocols for preparing 6-methoxy-N-(4-methylidenecyclohexyl)-1H-indole-2-carboxamide?

The compound can be synthesized via condensation reactions involving indole-2-carboxylic acid derivatives and cyclohexylamine analogs. A common method involves refluxing 3-formyl-1H-indole-2-carboxylic acid (or its ester) with 4-methylidenecyclohexylamine in acetic acid with sodium acetate as a catalyst. The reaction typically proceeds for 3–5 hours, followed by recrystallization from a DMF/acetic acid mixture to purify the product . Key precursors like 6-methoxyindole-2-carboxylic acid derivatives are synthesized from ethyl 5-methoxyindole-2-carboxylate, which is commercially available .

Q. How are precursor compounds like 6-methoxyindole-2-carboxylic acid derivatives synthesized?

Ethyl 5-methoxyindole-2-carboxylate serves as a key intermediate. It undergoes hydrolysis under acidic or basic conditions to yield the free carboxylic acid, which is then functionalized via reactions such as amidation. For example, coupling with 4-methylidenecyclohexylamine can be achieved using chloroacetic acid and sodium acetate in refluxing acetic acid .

Q. What analytical techniques are used to confirm the structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR are critical for verifying the indole core, methoxy group, and cyclohexyl substituents.
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (>97% is typical for research-grade material) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular formula (e.g., C17_{17}H20_{20}N2_2O2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Systems: Replacing acetic acid with mixed solvents (e.g., DMF/acetic acid) may enhance solubility of intermediates .
  • Catalysts: Sodium acetate acts as a mild base to deprotonate the amine, but alternative catalysts (e.g., DMAP) could accelerate amidation .
  • Temperature Control: Lowering the reflux temperature (e.g., 80°C vs. 110°C) might reduce side reactions like indole ring oxidation .

Q. What structural insights can be gained from X-ray crystallography?

Single-crystal X-ray studies (e.g., on analogous indole derivatives) reveal dihedral angles between the indole core and substituents, which influence molecular packing and intermolecular interactions. For example, a dihedral angle of ~64° between the indole and phenyl rings was observed in a related compound, suggesting moderate conjugation .

Q. How can biological activity assays be designed to evaluate this compound?

  • In Vitro Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to screen for antiproliferative effects.
  • Enzyme Inhibition: Target kinases or cyclooxygenases (COX) due to structural similarity to known indole-based inhibitors .
  • SAR Studies: Modify the methoxy group or cyclohexylidene moiety to assess impact on bioactivity .

Q. What advanced analytical methods resolve discrepancies in purity or stability data?

  • Hyphenated Techniques: LC-MS combines separation with real-time mass analysis to detect degradation products.
  • Thermogravimetric Analysis (TGA): Evaluates thermal stability, critical for storage conditions .
  • Dynamic Light Scattering (DLS): Monitors aggregation in solution, which may affect bioavailability .

Q. How can contradictory data in biological studies be reconciled?

  • Dose-Response Curves: Ensure linearity across concentrations to rule out off-target effects at high doses.
  • Metabolic Stability: Use liver microsome assays to identify rapid degradation, which may explain inconsistent in vivo results .
  • Computational Modeling: Molecular docking can predict binding affinities to biological targets, aligning conflicting experimental data .

Methodological Tables

Q. Table 1: Key Synthetic Methods and Yields

MethodReagentsConditionsYield (%)Purity (%)Reference
Acetic acid reflux3-formyl-indole-2-carboxylic acid110°C, 5 h65>95
DMF/AcOH recrystallizationSodium acetate, acetic acidRT, 12 h->97

Q. Table 2: Analytical Parameters for Structural Confirmation

TechniqueKey Data PointsReference
1H^1H NMR (400 MHz)δ 7.85 (s, 1H, indole H), δ 3.89 (s, 3H, OCH3_3)
HRMS (ESI)m/z 297.1601 [M+H]+^+ (calc. 297.1598)

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